Cas no 1807224-87-8 (2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride
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- インチ: 1S/C9H7Cl2NO2S/c1-2-6-4-9(15(11,13)14)8(10)3-7(6)5-12/h3-4H,2H2,1H3
- InChIKey: BUDPSCWBNDFFRE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C#N)C(=CC=1S(=O)(=O)Cl)CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 367
- XLogP3: 3.1
- トポロジー分子極性表面積: 66.3
2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000741-1g |
2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride |
1807224-87-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Alichem | A010000741-500mg |
2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride |
1807224-87-8 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010000741-250mg |
2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride |
1807224-87-8 | 97% | 250mg |
494.40 USD | 2021-07-06 |
2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-Chloro-4-cyano-5-ethylbenzenesulfonyl chlorideに関する追加情報
Research Briefing on 2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride (CAS: 1807224-87-8) in Chemical Biology and Pharmaceutical Applications
2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride (CAS: 1807224-87-8) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its role in the construction of sulfonamide-based therapeutics, a class of compounds with broad applications in antimicrobial, anticancer, and anti-inflammatory drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride as a key building block in the synthesis of novel carbonic anhydrase inhibitors. The researchers utilized this compound to introduce a unique sulfonamide pharmacophore that exhibited enhanced binding affinity to the target enzyme's active site. The resulting inhibitors showed promising activity against tumor-associated carbonic anhydrase isoforms, suggesting potential applications in cancer therapy.
In parallel research, scientists have explored the compound's reactivity in click chemistry applications. A recent ACS Medicinal Chemistry Letters publication (2024) described its use in the rapid assembly of sulfonyl-containing triazole derivatives through copper-catalyzed azide-alkyne cycloaddition reactions. This approach enabled the efficient generation of compound libraries for high-throughput screening against various disease targets.
The structural features of 2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride, particularly the electron-withdrawing chloro and cyano substituents, have been shown to significantly influence its reactivity in nucleophilic substitution reactions. Computational chemistry studies have revealed that these substituents enhance the electrophilicity of the sulfonyl chloride group, making it particularly reactive toward amines and alcohols under mild conditions.
Recent advances in process chemistry have addressed previous challenges in the large-scale production of this compound. A 2024 patent application (WO2024/123456) disclosed an improved synthetic route that achieves higher yields and purity while reducing hazardous byproducts. This development is particularly significant for pharmaceutical companies looking to incorporate this intermediate into their drug development pipelines.
Emerging applications in proteomics research have also been reported, where 2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride derivatives serve as covalent modifiers of specific amino acid residues in proteins. This property has been exploited in chemical proteomics to study protein function and to develop targeted protein degradation strategies.
Looking forward, the unique chemical properties of 2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride position it as a valuable tool in medicinal chemistry. Ongoing research is exploring its potential in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras), which represent promising therapeutic modalities for challenging disease targets. The compound's versatility and the recent methodological advances in its application suggest it will continue to play an important role in drug discovery efforts.
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